(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
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Overview
Description
(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound that features both tetrazole and triazole rings. These heterocyclic structures are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, followed by the formation of the triazole ring. The final step involves the formation of the methanimine linkage between the two rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The tetrazole and triazole rings can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: This compound shares structural similarities with (E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine, particularly in the presence of heterocyclic rings.
Uniqueness
What sets this compound apart is its unique combination of tetrazole and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its versatility in various applications, from medicinal chemistry to materials science.
Properties
Molecular Formula |
C10H8N8 |
---|---|
Molecular Weight |
240.22 g/mol |
IUPAC Name |
(E)-1-[4-(2H-tetrazol-5-yl)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
InChI |
InChI=1S/C10H8N8/c1-3-9(10-14-16-17-15-10)4-2-8(1)5-13-18-6-11-12-7-18/h1-7H,(H,14,15,16,17)/b13-5+ |
InChI Key |
CBXQPPOWWCNJNG-WLRTZDKTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/N2C=NN=C2)C3=NNN=N3 |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)C3=NNN=N3 |
Origin of Product |
United States |
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